molecular formula C13H9N3O2 B1297505 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 669070-64-8

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No. B1297505
CAS RN: 669070-64-8
M. Wt: 239.23 g/mol
InChI Key: HCHZJVIOJPDFKA-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” is a chemical compound with the molecular formula C13H9N3O2 . It is a white to yellow to brown powder or crystals .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” consists of a benzimidazole ring attached to a pyridine ring and a carboxylic acid group . The InChI code for this compound is 1S/C13H9N3O2/c17-13(18)8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16)(H,17,18) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .


Physical And Chemical Properties Analysis

“2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” is a white to yellow to brown powder or crystals . It has a molecular weight of 239.23 . The compound is likely to be soluble in water and other polar solvents, similar to other imidazole compounds .

Future Directions

The future directions for “2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” and similar compounds likely involve further exploration of their synthesis and potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, these compounds may have potential applications in the development of new drugs .

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value .

Mode of Action

Related compounds, such as n-(pyridin-2-yl)amides, have been synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through similar chemical reactions.

Biochemical Pathways

Related compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions , suggesting that similar biochemical pathways might be involved.

Result of Action

Related compounds have shown varied medicinal applications , suggesting that this compound might have similar effects.

Action Environment

The synthesis of related compounds has been achieved under different reaction conditions , suggesting that environmental factors might play a role in the action of this compound.

properties

IUPAC Name

2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHZJVIOJPDFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333604
Record name 2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid

CAS RN

669070-64-8
Record name 2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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